5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide
Description
5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
5-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-4-11(17-20-7)13(19)14-9-2-3-10-8(5-9)6-12(18)16-15-10/h4,6,9H,2-3,5H2,1H3,(H,14,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFUQLMKHDKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC3=NNC(=O)C=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the cinnolinyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at positions adjacent to the nitrogen atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties are explored for the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide include other isoxazole derivatives and cinnolinyl compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. The uniqueness of this compound lies in its specific combination of the isoxazole and cinnolinyl moieties, which may confer distinct properties and applications .
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